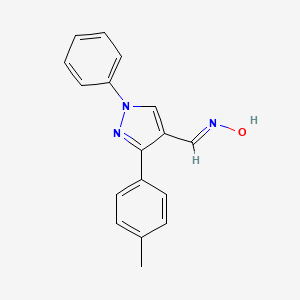

![molecular formula C11H14ClFN2O2S B5521435 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

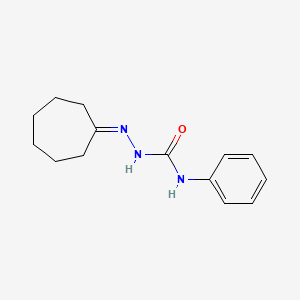

“1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine” is a chemical compound with the molecular formula C11H14ClFN2O2S . It is related to the class of compounds known as aminobenzenesulfonamides .

Molecular Structure Analysis

The molecular structure of “1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine” is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a sulfonyl group that is further substituted with a 3-chloro-4-fluorophenyl group .Applications De Recherche Scientifique

Tyrosinase Inhibition

The compound has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This application is significant in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease . The presence of the 3-chloro-4-fluorophenyl moiety in the compound’s structure is crucial for enhancing its inhibitory activity.

Proteomics Research

In proteomics, this compound is utilized for its ability to interact with various proteins. It’s particularly useful in the identification and analysis of protein functions, protein-protein interactions, and protein modifications .

Molecular Modeling

The structural features of 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine make it suitable for molecular modeling studies. Researchers use it to understand the interaction between small molecules and biological targets, which is essential for drug design and discovery .

Synthetic Chemistry

This compound serves as a building block in synthetic chemistry for the creation of more complex molecules. Its reactive sulfonyl group allows for various substitutions, making it a versatile reagent for constructing diverse chemical entities .

Neurological Research

Due to its potential activity on tyrosinase, this compound may be used in neurological research to study the biochemical pathways involved in neurodegenerative diseases. It can help in understanding the role of enzymes in the progression of such conditions .

Cosmetic Applications

The tyrosinase inhibition property also opens up applications in cosmetics. It can be used to develop products that regulate melanin production, addressing issues like hyperpigmentation and age spots .

Pharmacological Studies

Pharmacological research might employ this compound to explore new therapeutic agents. Its unique chemical structure could lead to the discovery of novel pharmacophores with specific biological activities .

Material Science

In material science, the compound’s properties could be harnessed to modify the surface characteristics of materials or to create new materials with desired features, such as increased durability or specific optical properties .

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOCGBQHDMCQDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)